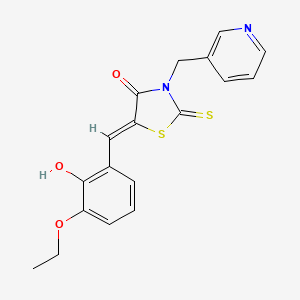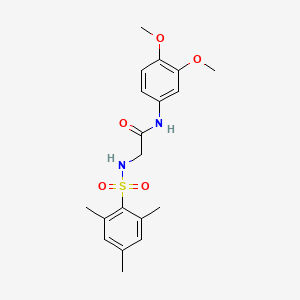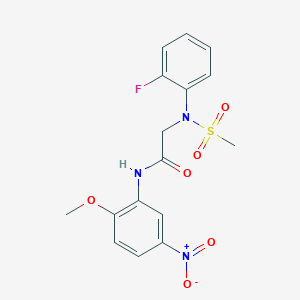![molecular formula C24H24N2O2 B3552133 4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552133.png)
4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide
Overview
Description
4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as BPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. BPPB is a small molecule that belongs to the class of benzamides and has been studied for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various signaling pathways such as the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative diseases, this compound has been shown to protect neuronal cells from oxidative stress and apoptosis by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Inflammation is another area where this compound has been shown to have potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide is its small molecular weight, which allows it to easily penetrate cell membranes and reach its target sites. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of research is to further elucidate the mechanism of action of this compound and its potential targets in various diseases. Another area of research is to improve the solubility of this compound in aqueous solutions to make it more suitable for in vivo studies. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent in various diseases.
Scientific Research Applications
4-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential therapeutic effects in various diseases such as cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects and has been shown to protect neuronal cells from oxidative stress and apoptosis. Inflammation is another area where this compound has been studied for its potential anti-inflammatory effects.
properties
IUPAC Name |
4-phenylmethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(25-21-10-12-22(13-11-21)26-16-4-5-17-26)20-8-14-23(15-9-20)28-18-19-6-2-1-3-7-19/h1-3,6-15H,4-5,16-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWUKLOJIRUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B3552052.png)

![4-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3552065.png)
![N-(3-{[4-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3552072.png)
![2-chloro-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3552076.png)
![2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3552086.png)
![N-(4-ethylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3552088.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3552101.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3552103.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3552111.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3552144.png)
![2-(3-methylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3552152.png)